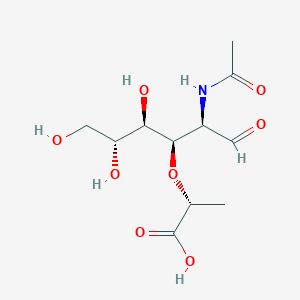

N-acetylmuramic acid

概要

説明

N-アセチルムラミン酸は、化学式C₁₁H₁₉NO₈の有機化合物です。これは、ほとんどの細菌の細胞壁の重要な構成要素であるペプチドグリカンモノマーです。 この化合物は、N-アセチルグルコサミンとN-アセチルムラミン酸の交互のユニットで構成され、N-アセチルムラミン酸の乳酸残基でオリゴペプチドによって架橋されています 。この化合物は、細菌細胞の構造的完全性と形状に重要な役割を果たします。

準備方法

合成経路と反応条件: N-アセチルムラミン酸は、N-アセチルグルコサミンへのホスホエノールピルビン酸の付加によって合成されます。 この反応は細胞質内でのみ起こります 。合成経路には、乳酸部分とN-アセチルグルコサミン間のエーテル結合の形成が含まれます。

工業的製造方法: N-アセチルムラミン酸の工業的製造には、通常、微生物発酵プロセスが用いられます。特定の細菌株を制御された条件下で培養してペプチドグリカンを生成し、そこからN-アセチルムラミン酸を抽出して精製します。このプロセスには、ペプチドグリカンをモノマー成分に分解する酵素加水分解が含まれる場合があります。

反応の種類:

酸化: N-アセチルムラミン酸は、特にヒドロキシル基で酸化反応を起こすことができ、対応するケトンまたはアルデヒドを生成します。

還元: N-アセチルムラミン酸の還元は、カルボニル基で起こり、アルコールに変換されます。

置換: この化合物は、炭素原子に結合した官能基が別の基に置き換えられる置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 条件は置換基によって異なりますが、一般的な試薬にはハロゲンと求核剤があります。

生成される主な生成物:

酸化: ケトンまたはアルデヒドの生成。

還元: アルコールの生成。

置換: N-アセチルムラミン酸の置換誘導体の生成。

4. 科学研究への応用

N-アセチルムラミン酸は、科学研究で多様な用途があります。

化学: 複雑な炭水化物や糖タンパク質の合成における構成ブロックとして使用されます。

生物学: この化合物は、細菌の細胞壁合成と構造の研究に不可欠です。

医学: N-アセチルムラミン酸は、フォスフォマイシンなどの細菌の細胞壁合成を阻害する抗生物質の標的です.

産業: 生分解性ポリマーの製造や、ペプチドグリカン代謝に関与する酵素を同定および特性評価するための酵素アッセイの基質として使用されています.

科学的研究の応用

Biomedical Imaging

Overview : NAM derivatives have been developed as radiotracers for positron emission tomography (PET) imaging to detect bacterial infections.

- Case Study : A recent study demonstrated the synthesis of fluorine-18 labeled NAM derivatives that can be used to visualize bacterial infections in vivo. The longer half-life of fluorine-18 compared to carbon-11 allows for more extensive imaging capabilities. These tools enable researchers to target bacteria-specific metabolic pathways, enhancing the accuracy of infection imaging in patients .

| Radiotracer | Labeling Method | Half-Life | Application |

|---|---|---|---|

| Fluorine-18 NAM | Direct reaction with 4-nitrophenyl 2-[18F]fluoropropionate | 109.6 min | Imaging bacterial infections |

Drug Delivery Systems

Overview : NAM is utilized in the development of advanced drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents.

- Case Study : Research on miktoarm star polymers incorporating NAM showed promising results in drug encapsulation and release profiles. These polymers can self-assemble into micelles that efficiently encapsulate drugs like doxorubicin (DOX), demonstrating low cytotoxicity and high therapeutic efficiency .

| Polymer Type | Drug Encapsulated | Encapsulation Efficiency (%) | Release Profile |

|---|---|---|---|

| Miktoarm Star Polymers | Doxorubicin (DOX) | Up to 90% | Controlled release over 48 hours |

Synthetic Biology and Peptidoglycan Research

Overview : NAM serves as a key intermediate in the biosynthesis of peptidoglycan, making it a target for metabolic engineering and synthetic biology applications.

- Case Study : The synthesis of functionalized NAM derivatives has been explored for tagging and manipulating peptidoglycan structures. A chemoenzymatic approach was developed to produce a library of NAM compounds that can be used for probing bacterial cell wall dynamics . This includes bioorthogonal labeling methods that allow for visualization within live bacterial cells.

| NAM Derivative | Modification Type | Application |

|---|---|---|

| Azido-NAM | Bioorthogonal probe | Visualization in live cells |

| Lactic acid-NAM | Functionalization | Targeting specific bacterial enzymes |

Antibiotic Development

Overview : Given its role in peptidoglycan structure, NAM is critical in antibiotic research aimed at disrupting bacterial cell wall synthesis.

- Case Study : Studies show that antibiotics such as fosfomycin inhibit the synthesis of NAM, thus preventing bacterial growth. This mechanism highlights the potential for developing new antibiotics targeting NAM biosynthesis pathways .

| Antibiotic | Target Pathway | Mechanism of Action |

|---|---|---|

| Fosfomycin | NAM Synthesis | Inhibition of enzyme activity |

| Vancomycin | Peptidoglycan Cross-linking | Binding to terminal D-alanine |

作用機序

N-アセチルムラミン酸は、細菌の細胞壁の重要な構成要素であることにより、その効果を発揮します。これは、細菌細胞に構造的完全性を与えるペプチドグリカンポリマーの一部を形成します。 この化合物は、β-1,4-グリコシド結合によってN-アセチルグルコサミンに結合し、N-アセチルムラミン酸の乳酸部分は、ペプチドステムに共有結合しています 。この構造は、細菌細胞の形状と剛性を維持するために不可欠であり、細胞壁合成を阻害する抗生物質の標的となっています。

類似の化合物:

N-アセチルグルコサミン: ペプチドグリカンモノマーのもう一つで、構造的に類似していますが、乳酸部分は含まれていません。

ムラミン酸: N-アセチルムラミン酸に似ていますが、アセチル基はありません。

グルコサミン: N-アセチルムラミン酸の生合成における前駆体で、アセチル基と乳酸基がありません。

ユニークさ: N-アセチルムラミン酸は、細菌の細胞壁の完全性にとって不可欠なペプチドグリカンポリマーを形成する役割を果たすため、ユニークです。 その存在により、ペプチド鎖の架橋が可能になり、細菌の細胞壁に必要な強度と剛性を与えることができます .

類似化合物との比較

N-Acetylglucosamine: Another monomer of peptidoglycan, it is structurally similar but lacks the lactic acid moiety.

Muramic Acid: Similar to N-Acetylmuramic Acid but without the acetyl group.

Glucosamine: A precursor in the biosynthesis of this compound, it lacks the acetyl and lactic acid groups.

Uniqueness: this compound is unique due to its role in forming the peptidoglycan polymer, which is essential for bacterial cell wall integrity. Its presence allows for the cross-linking of peptide chains, providing the necessary strength and rigidity to bacterial cell walls .

生物活性

N-Acetylmuramic acid (MurNAc) is a crucial component of the bacterial cell wall, specifically within the peptidoglycan layer. This article explores its biological activity, focusing on its role in bacterial metabolism, potential as a drug target, and applications in imaging bacterial infections.

Structure and Function

MurNAc is an amino sugar that forms part of the glycan strands in peptidoglycan, alternating with N-acetylglucosamine (GlcNAc). This structure is vital for maintaining cell shape and integrity in bacteria. The alternating arrangement of these sugars provides mechanical strength and resistance to osmotic pressure, which is essential for bacterial survival in various environments.

Metabolism of this compound

MurNAc metabolism is complex and involves several enzymes that facilitate its incorporation into peptidoglycan or its recycling. Key enzymes include:

- MurK : A kinase that phosphorylates MurNAc, playing a critical role in its catabolism and incorporation into peptidoglycan biosynthesis. Studies have shown that deletion of the Tf_murK gene in Tannerella forsythia leads to the accumulation of MurNAc intracellularly, indicating a shift towards peptidoglycan biosynthesis when catabolism is impaired .

- MurQ : An etherase involved in the recycling of MurNAc. It catalyzes the conversion of MurNAc-6-phosphate to MurNAc, facilitating its reuse in peptidoglycan synthesis. This pathway is particularly important in bacteria that lack the ability to synthesize UDP-MurNAc de novo .

- MupP : A phosphatase identified as part of the anabolic recycling pathway in Pseudomonas species, which allows these bacteria to resist certain antibiotics by bypassing de novo biosynthesis pathways .

Antibacterial Target

Given its essential role in bacterial cell wall synthesis, MurNAc has been identified as a promising target for antibiotic development. Inhibition of enzymes involved in MurNAc metabolism can lead to cell lysis and death. For instance, targeting MurK or MurQ could disrupt bacterial growth by interfering with peptidoglycan synthesis .

Imaging Applications

Recent advancements have utilized MurNAc derivatives for imaging bacterial infections. Researchers have developed fluorine-18 labeled derivatives of MurNAc for positron emission tomography (PET), enabling non-invasive imaging of bacterial infections in vivo. These derivatives showed robust accumulation in pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential utility in clinical diagnostics .

Case Studies

- Tannerella Forsythia : A study demonstrated that T. forsythia, which requires exogenous MurNAc for growth, exhibits altered morphology when deprived of this sugar. The deletion mutant lacking MurK showed enhanced survival under low MurNAc conditions due to redirected metabolic pathways favoring peptidoglycan synthesis over catabolism .

- Escherichia Coli : Research into MurQ has revealed its critical role in recycling MurNAc within E. coli. The enzyme's activity was shown to be essential for maintaining adequate levels of this sugar during growth phases, emphasizing its importance in bacterial survival .

化学反応の分析

Phosphorylation by MurNAc 6-Kinases

MurNAc undergoes ATP-dependent phosphorylation at the C6 hydroxyl group, catalyzed by specific kinases like Tannerella forsythia Tf_MurK. This reaction is critical for MurNAc activation prior to incorporation into peptidoglycan or catabolic pathways:

Key Findings:

-

Substrate Specificity: Tf_MurK exhibits a strong preference for MurNAc over GlcNAc, with a specificity constant () ratio >60,000 .

-

Magnesium Dependence: Mg²⁺ enhances Tf_MurK activity by over 10-fold, as shown by LC-MS chromatograms comparing product yields with/without MgCl₂ (Figure 1 in ).

-

Kinetic Parameters:

Substrate (μM) (s⁻¹) (s⁻¹ M⁻¹) MurNAc 200 10.5 52,550 GlcNAc 116,000 0.5 0.86

Cleavage by MurNAc-6P Etherase (MurQ)

MurNAc-6-phosphate is hydrolyzed by MurQ to release GlcNAc-6-phosphate and D-lactate during cell wall recycling:

Mechanistic Insights:

-

Elimination-Addition Pathway: MurQ catalyzes syn elimination of lactate, forming an α,β-unsaturated aldehyde intermediate, followed by water addition (Figure 2 in ).

-

Isotope Studies:

Structural Homology: MurQ shares structural similarities with glucosamine-6-phosphate synthase, with Glu83 and Glu114 identified as critical catalytic residues .

Hydrolysis by Amidases (AmiA/AmiC)

Amidases cleave the amide bond between MurNAc and L-alanine in peptidoglycan, releasing free MurNAc for recycling:

Biological Role: Essential for cell wall turnover and nutrient scavenging under stress conditions .

Transport and Phosphorylation via the PTS System

The phosphotransferase system (PTS) phosphorylates MurNAc during uptake via the MurP transporter:

Key Features:

-

MurP transports both MurNAc and anhydro-MurNAc but only phosphorylates the former .

-

Critical for bacterial growth on MurNAc as a sole carbon source .

Synthetic and Degradative Pathways

Formation from Anhydro-MurNAc:

Anhydro-MurNAc (a peptidoglycan degradation product) is hydrated by AnmK to form MurNAc, which is then phosphorylated :

特性

CAS番号 |

10597-89-4 |

|---|---|

分子式 |

C11H19NO8 |

分子量 |

293.27 g/mol |

IUPAC名 |

(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |

InChI |

InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6-,7-,8-,9-,11?/m1/s1 |

InChIキー |

MNLRQHMNZILYPY-MKFCKLDKSA-N |

SMILES |

CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O |

異性体SMILES |

C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |

正規SMILES |

CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Key on ui other cas no. |

10597-89-4 |

同義語 |

2-acetamido-3-O-((S)-1-carboxyethyl)-2-deoxy-D-glucose 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, (beta-D)-isomer 4-O-NAcMur acetylmuramic acid N-acetylisomuramic acid N-acetylmuramic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。